

Crystalline Structures of Iron Hydroxide Oxide: An In-depth Technical Guide

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Compound of Interest

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This technical guide provides a comprehensive overview of the primary crystalline structures of **iron hydroxide oxide** [FeO(OH)]. **Iron hydroxide oxides** are a class of compounds that are ubiquitous in natural environments and have garnered significant interest in various scientific and industrial fields, including materials science, geochemistry, and even drug delivery systems due to their unique properties. This document details the crystallographic data, experimental synthesis and characterization protocols, and the transformation pathways of the most common polymorphs.

Introduction to Iron Hydroxide Oxide Polymorphs

Iron(III) oxide-hydroxide, with the general chemical formula FeO(OH), can exist in several different crystalline forms, known as polymorphs. These polymorphs share the same chemical composition but differ in their crystal structure, leading to distinct physical and chemical properties. The most well-documented crystalline polymorphs include goethite (α -FeO(OH)), lepidocrocite (γ -FeO(OH)), akaganeite (β -FeO(OH)), and feroxyhyte (δ -FeOOH). Additionally,

two other closely related and often poorly crystalline phases, ferrihydrite and schwertmannite, are critical precursors and intermediates in the formation of these more crystalline structures.

Crystallographic Data of Iron Hydroxide Oxide Polymorphs

The fundamental properties of each **iron hydroxide oxide** polymorph are dictated by its unique crystal structure. The following table summarizes the key crystallographic data for the most common polymorphs, providing a basis for their identification and differentiation.

Mineral Name	Chemical Formula	Crystal System	Space Group	Lattice Parameters (Å)
Goethite	α -FeO(OH)	Orthorhombic	Pbnm	a = 4.608, b = 9.956, c = 3.021[1]
Lepidocrocite	γ -FeO(OH)	Orthorhombic	Amam	a = 3.87, b = 12.51, c = 3.06[2]
Akaganeite	β -FeO(OH)	Monoclinic	I2/m	a = 10.561, b = 3.031, c = 10.483, β = 90.63°[3]
Feroxyhyte	δ -FeO(OH)	Hexagonal	P-3m1	a = 2.95, c = 4.56[4]
Ferrihydrite	Fe ₂ O ₃ ·0.5H ₂ O	Hexagonal	P6 ₃ mc	a = 5.958, c = 8.965[5]
Schwertmannite	Fe ₈ O ₈ (OH) ₆ (SO ₄)	Tetragonal	P4/m	a = 10.66, c = 6.04[6]

Experimental Protocols

The synthesis of specific **iron hydroxide oxide** polymorphs requires precise control of experimental conditions such as pH, temperature, reactant concentrations, and the presence of

certain ions. The following sections provide detailed methodologies for the synthesis and characterization of these materials.

Synthesis Protocols

3.1.1. Synthesis of Goethite (α -FeO(OH))

A common method for synthesizing goethite involves the aging of a ferrihydrite precursor in an alkaline medium.[7][8]

- Materials:
 - Iron(III) nitrate nonahydrate ($\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
 - Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
 - Deionized water
 - Nitrogen gas (N_2)
- Procedure:
 - Prepare a 1 M solution of $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ in deionized water. The water should be boiled and purged with N_2 to remove dissolved CO_2 .
 - Prepare a 5 M solution of KOH or NaOH.
 - Under a nitrogen atmosphere, rapidly add the $\text{Fe}(\text{NO}_3)_3$ solution to the KOH/NaOH solution with vigorous stirring. A reddish-brown precipitate of ferrihydrite will form immediately.
 - Dilute the suspension with deionized water to a final volume that results in a desired precursor concentration.
 - Transfer the suspension to a sealed polyethylene flask and age it in an oven at 70°C for 60 hours.[8]

- After aging, the resulting yellow-brown goethite precipitate is collected by centrifugation or filtration.
- Wash the precipitate repeatedly with deionized water until the supernatant is free of excess ions (conductivity close to that of deionized water).
- Dry the goethite sample in an oven at a low temperature (e.g., 60°C) or freeze-dry.

3.1.2. Synthesis of Lepidocrocite (γ -FeO(OH))

Lepidocrocite is typically synthesized by the oxidation of an iron(II) solution at a slightly acidic to neutral pH.^{[9][10]}

- Materials:
 - Iron(II) chloride tetrahydrate ($\text{FeCl}_2 \cdot 4\text{H}_2\text{O}$)
 - Sodium hydroxide (NaOH)
 - Deionized water
 - Air or a controlled oxidizing agent
- Procedure:
 - Prepare a 0.2 M solution of $\text{FeCl}_2 \cdot 4\text{H}_2\text{O}$ in deionized water.
 - With vigorous stirring, titrate the FeCl_2 solution with a 1 M NaOH solution to a pH of 6.7-6.9.
 - Maintain this pH while gently bubbling air through the suspension for approximately 90 minutes to induce oxidation.^[10]
 - The formation of an orange-brown precipitate indicates the formation of lepidocrocite.
 - Collect the precipitate by filtration or centrifugation.
 - Wash the product thoroughly with deionized water.

- Dry the lepidocrocite sample at a low temperature or freeze-dry.

3.1.3. Synthesis of Akaganeite (β -FeO(OH))

The synthesis of akaganeite requires the presence of chloride ions to stabilize its tunnel structure.[3]

- Materials:
 - Iron(III) chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
 - Sodium hydroxide (NaOH) or another base
 - Deionized water
- Procedure:
 - Prepare a solution of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in deionized water.
 - Heat the solution to a specific temperature (e.g., 100-125°C) in a sealed reaction vessel.
 - Slowly add a base, such as NaOH, to induce hydrolysis and precipitation. The presence of excess chloride from the precursor is crucial.
 - The reaction is typically carried out under hydrothermal conditions to promote the formation of crystalline akaganeite.
 - After the reaction, the yellowish-brown precipitate is collected, washed with deionized water, and dried.

3.1.4. Synthesis of Feroxyhyte (δ -FeO(OH))

Feroxyhyte is a metastable polymorph and its synthesis often involves the rapid oxidation of Fe(II) solutions.

- Materials:
 - Iron(II) salt (e.g., $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)

- An oxidizing agent (e.g., hydrogen peroxide, H_2O_2)
- A base (e.g., NaOH)
- Procedure:
 - Prepare a solution of the iron(II) salt.
 - Rapidly add the oxidizing agent to the Fe(II) solution in the presence of a base to maintain a high pH.
 - The rapid oxidation and precipitation lead to the formation of the poorly crystalline, magnetic ferrihydrite.
 - The product should be collected and stored carefully as it can readily transform into more stable phases like goethite.

3.1.5. Synthesis of Ferrihydrite

Ferrihydrite is a poorly crystalline iron oxyhydroxide that is a common precursor to other iron oxides. It can be synthesized by rapid hydrolysis of an iron(III) salt solution.^[7]

- Materials:
 - Iron(III) nitrate nonahydrate ($\text{Fe(NO}_3)_3 \cdot 9\text{H}_2\text{O}$) or Iron(III) chloride hexahydrate ($\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$)
 - Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
 - Deionized water
- Procedure:
 - Prepare a 0.2 M solution of the iron(III) salt.
 - Vigorously stir the solution while rapidly adding a 1 M NaOH or KOH solution until the pH reaches 7.5.^[7]
 - A voluminous, reddish-brown precipitate of 2-line ferrihydrite will form.

- The suspension can be aged for different periods to control particle size.
- Collect the precipitate by centrifugation, wash with deionized water, and use immediately or freeze-dry for storage, as it is metastable.

3.1.6. Synthesis of Schwertmannite

Schwertmannite synthesis requires an acidic, sulfate-rich environment.[\[11\]](#)[\[12\]](#)

- Materials:
 - Iron(II) sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$)
 - Hydrogen peroxide (H_2O_2) (30%)
 - Deionized water
 - Sulfuric acid (H_2SO_4) or Sodium hydroxide (NaOH) for pH adjustment
- Procedure:
 - Prepare a solution of $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ in deionized water.
 - Slowly add H_2O_2 to the solution to oxidize the Fe(II) to Fe(III).
 - Adjust the pH of the solution to a range of 2.5-4.0 using H_2SO_4 or NaOH .
 - Age the solution at room temperature or slightly elevated temperatures for several hours to days.
 - A yellowish-brown precipitate of schwertmannite will form.
 - Collect the precipitate by filtration, wash with acidic water (pH ~3-4) to prevent transformation, and air-dry.

Characterization Protocols

3.2.1. X-Ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phases of **iron hydroxide oxides**.

[13]

- **Sample Preparation:** A small amount of the dried powder sample is gently ground to a fine, homogeneous powder. The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.
- **Instrumentation:** A powder X-ray diffractometer with a Cu K α radiation source is typically used.
- **Data Collection:** The sample is scanned over a range of 2θ angles (e.g., 10-80°). The step size and scan speed are optimized to obtain good signal-to-noise ratio and resolution.
- **Data Analysis:** The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the crystalline phases present. Rietveld refinement can be used for quantitative phase analysis and to determine lattice parameters.

3.2.2. Transmission Electron Microscopy (TEM)

TEM provides information on the morphology, particle size, and crystallinity of the nanoparticles.

- **Sample Preparation:** A very dilute suspension of the nanoparticles in a suitable solvent (e.g., ethanol or water) is prepared. A drop of the suspension is placed on a carbon-coated copper grid and allowed to dry completely.
- **Imaging:** The grid is inserted into the TEM. Bright-field imaging is used to observe the overall morphology and size distribution of the particles. High-resolution TEM (HRTEM) can reveal the lattice fringes of individual crystallites, providing information about their crystallinity and crystal structure. Selected area electron diffraction (SAED) can be used to obtain diffraction patterns from small regions of the sample, which helps in phase identification.

3.2.3. Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for probing the local environment of iron atoms, providing information on their oxidation state, magnetic properties, and coordination.[14]

[15]

- **Sample Preparation:** A thin, uniform layer of the powdered sample is placed in a sample holder.
- **Data Collection:** The sample is exposed to a source of gamma rays (typically ^{57}Co), and the absorption of these gamma rays by the ^{57}Fe nuclei in the sample is measured as a function of the source velocity. Spectra are often collected at room temperature and at cryogenic temperatures (e.g., liquid nitrogen or liquid helium temperatures) to distinguish between different magnetic behaviors.
- **Data Analysis:** The resulting Mössbauer spectrum is fitted with one or more components (singlets, doublets, or sextets) to determine hyperfine parameters such as isomer shift, quadrupole splitting, and hyperfine magnetic field. These parameters are characteristic of the different iron oxide and oxyhydroxide phases.[16]

Transformation Pathways and Relationships

The various polymorphs of **iron hydroxide oxide** are often interrelated through transformation pathways that are influenced by environmental factors such as pH, temperature, and the presence of other chemical species. Understanding these transformations is crucial for predicting the long-term stability and fate of these minerals.

Ferrihydrite is a key metastable precursor to more crystalline phases like goethite and hematite.[17] The transformation can proceed through dissolution and reprecipitation or via solid-state rearrangement.[2] The presence of certain ions can influence the transformation pathway; for instance, sulfate ions can favor the formation of goethite.[18]

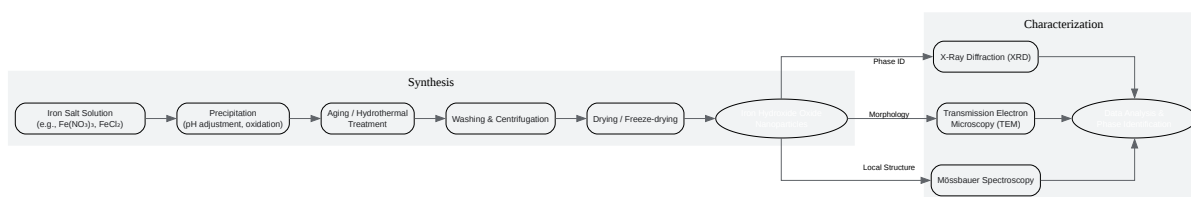
Goethite itself can transform into the more stable iron oxide, hematite ($\alpha\text{-Fe}_2\text{O}_3$), upon heating.[19][20] This dehydration process is a topotactic transformation, meaning the crystal orientation of the product is related to the orientation of the reactant.[21] Similarly, lepidocrocite can transform into maghemite ($\gamma\text{-Fe}_2\text{O}_3$) upon heating, which can further transform to the more stable hematite at higher temperatures.[6][22]

Schwertmannite is also a metastable phase that can transform into goethite or jarosite depending on the geochemical conditions.[23][24] High temperatures and pH favor the

transformation to goethite, while the presence of potassium or ammonium ions can lead to the formation of jarosite.[24]

Visualizations

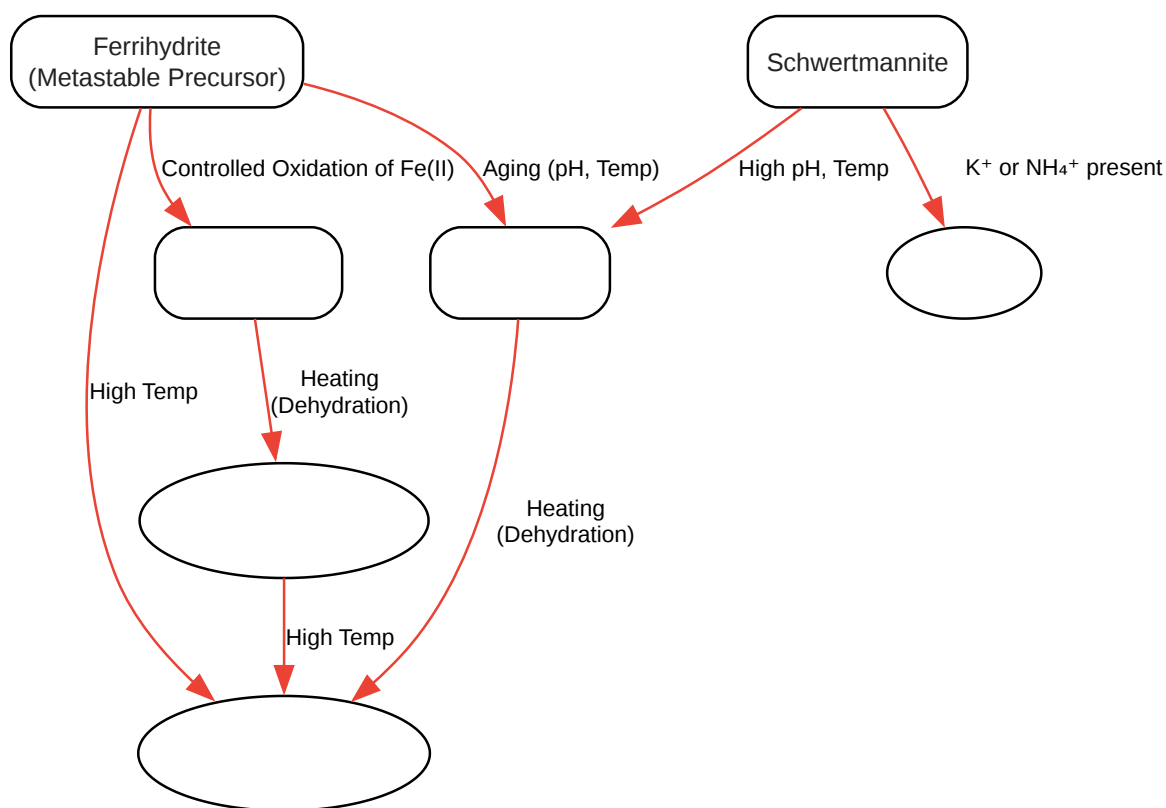
Experimental Workflow for Synthesis and Characterization



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Caption: General experimental workflow for the synthesis and characterization of **iron hydroxide oxide** nanoparticles.

Transformation Pathways of Iron Hydroxide Oxides



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Caption: Simplified transformation pathways between common **iron hydroxide oxide** polymorphs and related iron oxides.

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References

- 1. ikrpublishers.com [ikrpublishers.com]
- 2. Ferrihydrate to goethite solid-state phase transformation from first principles - American Chemical Society [acs.digitellinc.com]
- 3. Microwave Assisted Synthesis of Iron(III) Oxyhydroxides/Oxides Characterized Using Transmission Electron Microscopy, X-ray Diffraction, and X-ray Absorption Spectroscopy -

[PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)

- [4. researchgate.net \[researchgate.net\]](https://www.researchgate.net/)
- [5. researchgate.net \[researchgate.net\]](https://www.researchgate.net/)
- [6. The Transformation of Lepidocrocite During Heating: A Magnetic and Spectroscopic Study | Clays and Clay Minerals | Cambridge Core \[cambridge.org\]](https://www.cambridge.org/core)
- [7. boletinsgm.igeolcu.unam.mx \[boletinsgm.igeolcu.unam.mx\]](https://boletinsgm.igeolcu.unam.mx)
- [8. journal.uctm.edu \[journal.uctm.edu\]](https://journal.uctm.edu)
- [9. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [10. Stabilization of Ferrihydrite and Lepidocrocite by Silicate during Fe\(II\)-Catalyzed Mineral Transformation: Impact on Particle Morphology and Silicate Distribution - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [11. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [12. Schwertmannite Synthesis through Ferrous Ion Chemical Oxidation under Different H₂O₂ Supply Rates and Its Removal Efficiency for Arsenic from Contaminated Groundwater - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [13. Structural characterization of iron oxide/hydroxide nanoparticles in nine different parenteral drugs for the treatment of iron deficiency anaemia by electron diffraction \(ED\) and X-ray powder diffraction \(XRPD\) - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [14. www2.fisica.unlp.edu.ar \[www2.fisica.unlp.edu.ar\]](https://www2.fisica.unlp.edu.ar)
- [15. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [16. researchgate.net \[researchgate.net\]](https://www.researchgate.net/)
- [17. Ferrihydrite - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [18. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [19. rruff.net \[rruff.net\]](https://rruff.net)
- [20. The kinetics and reaction mechanism of the goethite to hematite transformation | Mineralogical Magazine | Cambridge Core \[cambridge.org\]](https://www.cambridge.org/core)
- [21. researchgate.net \[researchgate.net\]](https://www.researchgate.net/)
- [22. profiles.wustl.edu \[profiles.wustl.edu\]](https://profiles.wustl.edu)
- [23. pubs.geoscienceworld.org \[pubs.geoscienceworld.org\]](https://pubs.geoscienceworld.org)
- [24. Formation and transformation of schwertmannite through direct Fe³⁺ hydrolysis under various geochemical conditions - Environmental Science: Nano \(RSC Publishing\)](https://pubs.rsc.org)

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